molecular formula C39H32 B14004010 1,1',1'',1''',1'''',1'''''-Propane-1,1,1,3,3,3-hexaylhexabenzene CAS No. 82891-67-6

1,1',1'',1''',1'''',1'''''-Propane-1,1,1,3,3,3-hexaylhexabenzene

Cat. No.: B14004010
CAS No.: 82891-67-6
M. Wt: 500.7 g/mol
InChI Key: UVUJLQFGSIDCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through a propane backbone

Preparation Methods

The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzene rings, followed by their attachment to the propane backbone through various coupling reactions. Common reagents used in these reactions include halogenated benzenes and organometallic compounds. Industrial production methods may involve catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides, resulting in the formation of reduced benzene derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings are replaced by other functional groups using reagents like halogens or nitrating agents.

    Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds, often facilitated by palladium or nickel catalysts.

Scientific Research Applications

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact pathways and targets depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene can be compared with other similar compounds, such as:

    Hexaphenylbenzene: Similar in structure but lacks the propane backbone, leading to different chemical properties and applications.

    Triphenylmethane: Contains fewer benzene rings and exhibits different reactivity and uses.

    Benzene Derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique properties of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene.

Properties

CAS No.

82891-67-6

Molecular Formula

C39H32

Molecular Weight

500.7 g/mol

IUPAC Name

1,1,3,3,3-pentakis-phenylpropylbenzene

InChI

InChI=1S/C39H32/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H,31H2

InChI Key

UVUJLQFGSIDCPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.